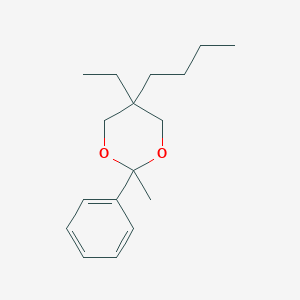
ethyl N-propanoylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-propanoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N-propanoylcarbamate can be synthesized through the reaction of ethyl carbamate with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction between ethyl carbamate and propanoyl chloride can be carried out in a flow reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-propanoylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethyl carbamate and propanoic acid.
Oxidation: Oxidative reactions can convert this compound into corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Hydrolysis: Ethyl carbamate and propanoic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl N-propanoylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl N-propanoylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-propanoylcarbamate can be compared with other carbamates such as ethyl carbamate and propyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to its propanoyl group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Propyl carbamate: Used in similar applications but with different reactivity due to the propyl group.
Eigenschaften
CAS-Nummer |
14789-91-4 |
|---|---|
Molekularformel |
C6H11NO3 |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
ethyl N-propanoylcarbamate |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-6(9)10-4-2/h3-4H2,1-2H3,(H,7,8,9) |
InChI-Schlüssel |
NFSZCRFKMVJOFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


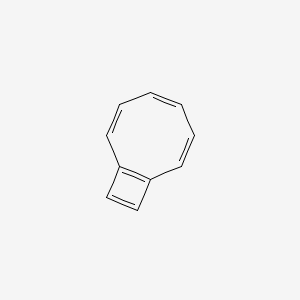


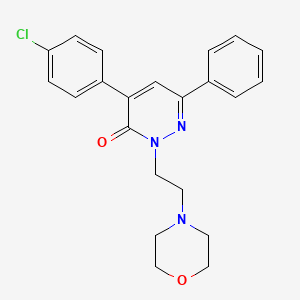
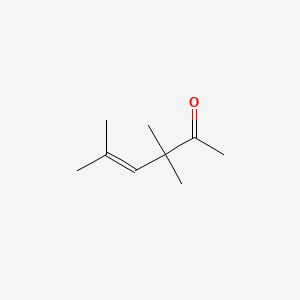
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)
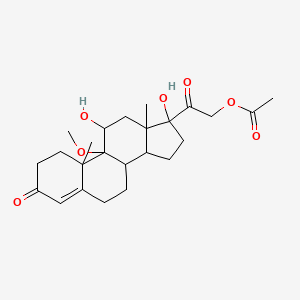
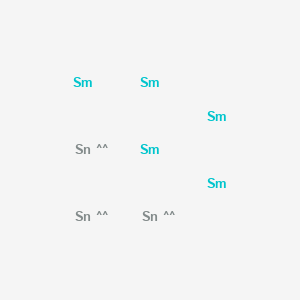
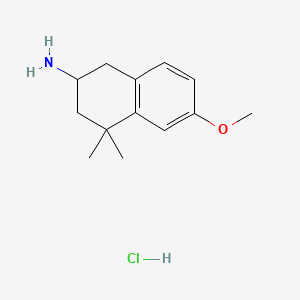
![Glycine, N-[(2-hydroxyphenyl)methylene]-](/img/structure/B14720063.png)

